

UNC0737 solubility and preparation of stock solutions

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Compound of Interest

Compound Name: UNC0737

Cat. No.: B1194913

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Application Notes and Protocols: UNC0737

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC0737 is a chemical probe and a close structural analog of UNC0638, a potent and selective inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). **UNC0737** serves as a crucial negative control in experiments investigating the roles of G9a and GLP. Due to a key structural modification—the N-methylation of the secondary amino group at the 4-position of the quinazoline ring—**UNC0737** is significantly less potent at inhibiting G9a and GLP, with an IC₅₀ greater than 300-fold higher than that of UNC0638.^{[1][2]} This property allows researchers to distinguish the specific effects of G9a/GLP inhibition from off-target or compound-related effects.

Data Presentation

Physicochemical Properties & Inhibitory Activity

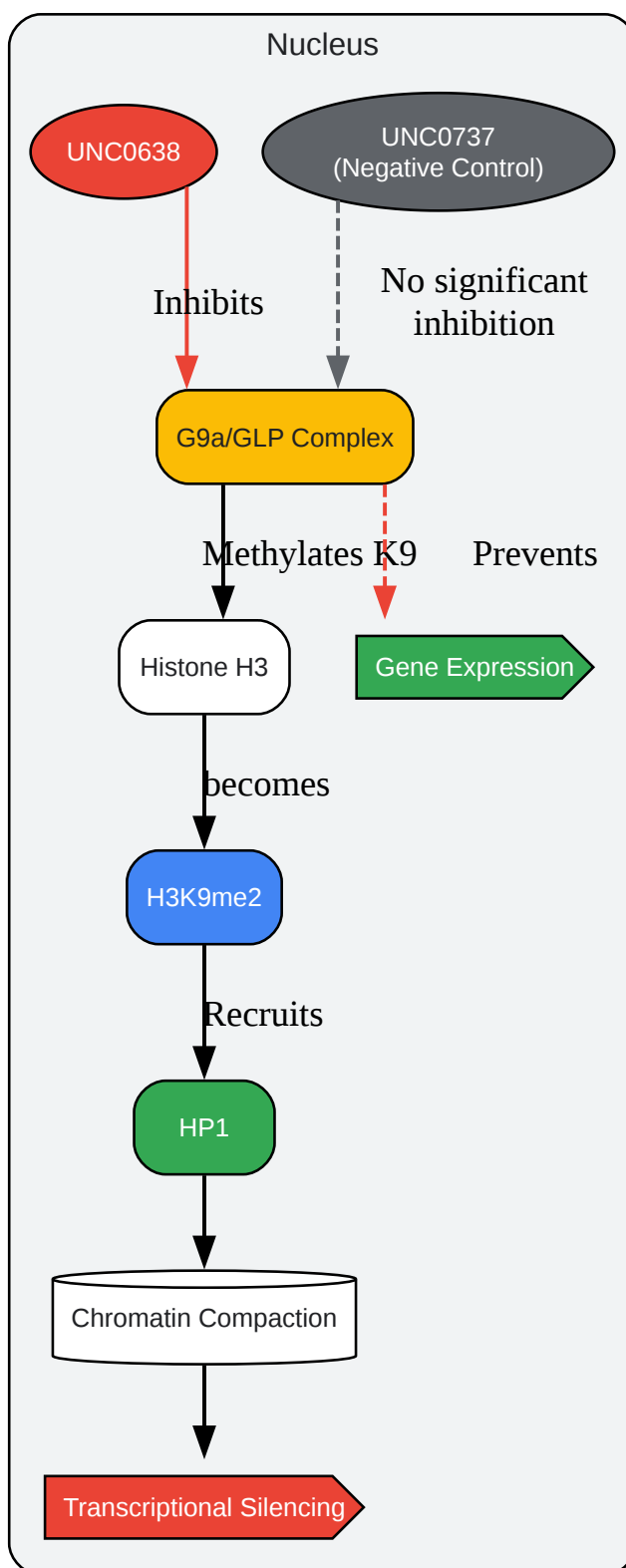
Property	Value	Reference
Molecular Formula	C ₃₁ H ₄₉ N ₅ O ₂	[1]
Molecular Weight	523.77 g/mol	[1]
Appearance	Solid powder	
G9a IC ₅₀	5,000 ± 200 nM	[1][2]
GLP IC ₅₀	> 10,000 nM	[1][2]

Solubility and Storage

Solvent	Solubility	Storage Conditions
DMSO	Soluble	Short-term (days to weeks): 0 - 4°C, dry and dark.[1] Long-term (months to years): -20°C, dry and dark.[1]

Signaling Pathway

The histone methyltransferases G9a and GLP typically form a heterodimeric complex that is the primary enzyme responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2) in euchromatin.[3][4] This methylation event serves as a docking site for repressor proteins, such as HP1 (Heterochromatin Protein 1), leading to chromatin compaction and transcriptional silencing of target genes.[3] G9a/GLP can also methylate non-histone proteins, expanding their regulatory roles.[4][5] UNC0638 inhibits the catalytic activity of the G9a/GLP complex, preventing H3K9 methylation and leading to gene expression. **UNC0737**, as a negative control, has minimal effect on this pathway.



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Caption: G9a/GLP signaling pathway and points of intervention.

Experimental Protocols

Preparation of a 10 mM Stock Solution of **UNC0737** in DMSO

This protocol describes the preparation of a 10 mM stock solution of **UNC0737** using Dimethyl Sulfoxide (DMSO) as the solvent.

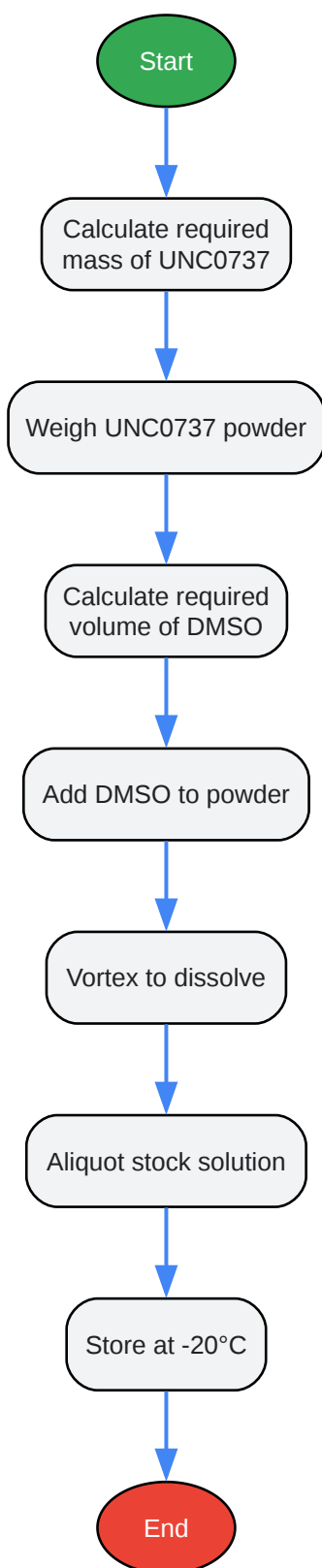
Materials:

- **UNC0737** powder (MW: 523.77 g/mol)
- Anhydrous/sterile DMSO
- Sterile microcentrifuge tubes or vials
- Calibrated micropipettes
- Vortex mixer
- Analytical balance

Protocol:

- Calculate the required mass of **UNC0737**:
 - To prepare 1 mL of a 10 mM stock solution, you will need:
 - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 523.77 \text{ g/mol} \times 1000 \text{ mg/g} = 5.2377 \text{ mg}$
- Weigh the **UNC0737** powder:
 - Carefully weigh out approximately 5.24 mg of **UNC0737** powder using an analytical balance and place it into a sterile microcentrifuge tube. Record the exact weight.
- Calculate the required volume of DMSO:

- Based on the actual weight of the **UNC0737** powder, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
 - $\text{Volume } (\mu\text{L}) = (\text{Mass (mg)} / 523.77 \text{ g/mol}) / (10 \text{ mmol/L}) \times 1,000,000 \mu\text{L/L}$
- Dissolve the powder:
 - Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the **UNC0737** powder.
 - Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
- Storage:
 - Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C for long-term storage.



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Caption: Workflow for preparing a **UNC0737** stock solution.

Cellular Assay: Western Blot for H3K9 Dimethylation

This protocol provides a method for assessing the effect of **UNC0737** on histone H3 lysine 9 dimethylation (H3K9me2) levels in cultured cells using Western blotting. **UNC0737** is used as a negative control alongside a G9a/GLP inhibitor like UNC0638.

Materials:

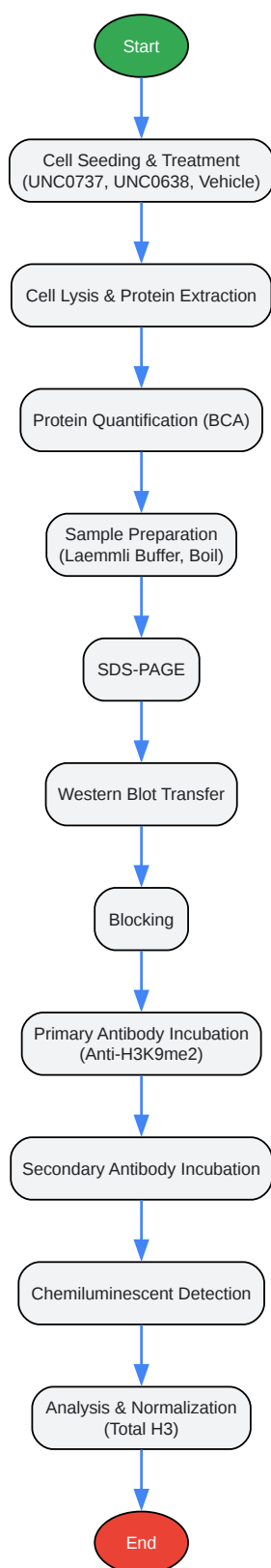
- Cultured cells (e.g., MDA-MB-231, MCF7)
- Complete cell culture medium
- **UNC0737** (10 mM stock in DMSO)
- UNC0638 (10 mM stock in DMSO)
- Vehicle control (DMSO)
- Phosphate-buffered saline (PBS)
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- Western blot transfer system (membranes, buffers)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies:
 - Rabbit anti-H3K9me2
 - Rabbit or mouse anti-Total Histone H3
- HRP-conjugated secondary antibody

- Chemiluminescent substrate
- Imaging system

Protocol:

- Cell Seeding and Treatment:
 - Seed cells in appropriate culture plates and allow them to adhere overnight.
 - Treat the cells with varying concentrations of **UNC0737** (e.g., 1 μ M, 5 μ M) and a positive control inhibitor like UNC0638 (e.g., 1 μ M). Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
 - Incubate the cells for the desired time period (e.g., 48-72 hours).
- Protein Extraction:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in RIPA buffer.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation for Western Blot:
 - Normalize the protein concentrations of all samples with lysis buffer.
 - Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein per lane onto an SDS-PAGE gel.
 - Separate the proteins by electrophoresis.

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against H3K9me2 (diluted in blocking buffer) overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane thoroughly with TBST.
- Detection and Analysis:
 - Apply the chemiluminescent substrate and capture the signal using an imaging system.
 - Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
 - Quantify the band intensities and normalize the H3K9me2 signal to the total Histone H3 signal.



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Caption: Workflow for Western blot analysis of H3K9me2.

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